![molecular formula C8H10O B14589846 Bicyclo[4.2.0]oct-4-en-2-one CAS No. 61207-68-9](/img/structure/B14589846.png)
Bicyclo[4.2.0]oct-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]oct-4-en-2-one is a bicyclic compound characterized by its unique structure, which consists of two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-4-en-2-one can be synthesized through several methods. One common approach involves the [2+2] ketene cycloaddition reaction, which forms the bicyclic structure . Another method includes the use of rhodium (I) complexes to catalyze the formation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a sequence of head-to-tail homocoupling and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]oct-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate for oxidation , and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions . Substitution reactions often involve nucleophiles that target the electrophilic carbonyl carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and aldehydes, while reduction typically produces more saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]oct-4-en-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of a carbonyl group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.0]octane: This compound has a different arrangement of carbon atoms in its bicyclic structure.
Bicyclo[2.2.2]octane:
Uniqueness
Bicyclo[4.2.0]oct-4-en-2-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
61207-68-9 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
bicyclo[4.2.0]oct-4-en-2-one |
InChI |
InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h1-2,6-7H,3-5H2 |
InChI-Schlüssel |
OKRFXSSUPJEPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C=CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


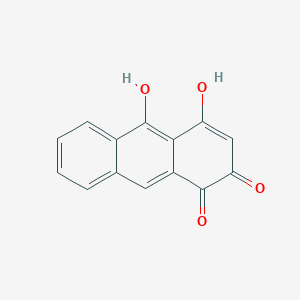
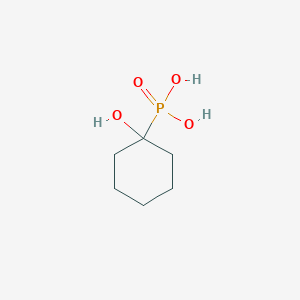



![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

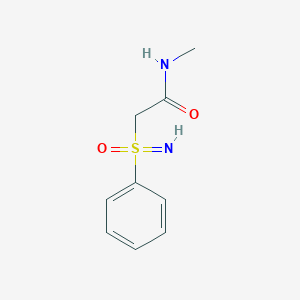
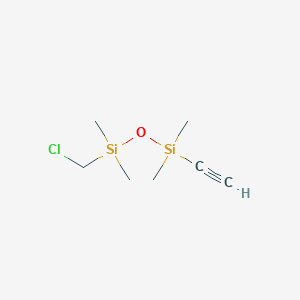
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)

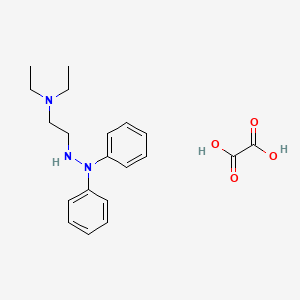
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
